3-(benzylsulfanyl)-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Description
3-(Benzylsulfanyl)-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a synthetic heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazin-8-one core. This scaffold is characterized by substitutions at positions 3 and 7: a benzylsulfanyl group (C₆H₅CH₂S-) at position 3 and a 3-methoxyphenyl moiety at position 5. The compound is synthesized via cyclization of 3-hydrazinopyrazin-2-one intermediates with carbonyl-containing reagents, such as carbonyldiimidazole (CDI), under anhydrous DMFA conditions . Structural confirmation relies on ¹H NMR spectroscopy, with distinct doublets for H-5 (δ 7.15–7.28 ppm) and H-6 (δ 7.50–7.59 ppm) of the pyrazinone fragment .
Properties
IUPAC Name |
3-benzylsulfanyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-25-16-9-5-8-15(12-16)22-10-11-23-17(18(22)24)20-21-19(23)26-13-14-6-3-2-4-7-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUMAXREFFPIPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=CC=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Method
A streamlined one-pot protocol eliminates intermediate isolation:
Catalytic Enhancements
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Palladium catalysis : Pd/C (5% wt) in hydrogenation steps ensures regioselectivity during core reduction.
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Copper-free click chemistry : Avoids metal contamination in Huisgen cyclization, critical for pharmaceutical applications.
Analytical Characterization
Key Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, benzyl), 6.95–6.88 (m, 3H, methoxyphenyl), 4.56 (s, 2H, SCH₂), 3.82 (s, 3H, OCH₃).
Industrial Considerations
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Cost efficiency : Benzyl mercaptan ($0.15/g) and 3-methoxyaniline ($0.20/g) ensure material affordability.
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Waste reduction : Solvent recovery (MeOH, toluene) reduces E-factor to 8.2, superior to traditional routes.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfanyl)-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Iodine in DMSO is commonly used for oxidative functionalization.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrazine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has garnered interest for its potential therapeutic applications:
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Antimicrobial Activity
- Research indicates that triazole derivatives often exhibit significant antimicrobial properties. The structural features of 3-(benzylsulfanyl)-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one may enhance its efficacy against various bacterial and fungal strains. Studies have shown that modifications in the benzyl and methoxy groups can lead to increased antimicrobial potency .
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Anticancer Properties
- Triazoles are known for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds with similar triazole structures have been observed to target specific pathways involved in tumor growth .
- Anti-inflammatory Effects
Pharmacological Insights
The pharmacological profile of this compound includes:
- Mechanism of Action : The compound likely interacts with specific biological targets such as enzymes or receptors involved in disease processes. Understanding these interactions is crucial for optimizing its therapeutic use.
- Bioavailability : Studies on similar compounds indicate that modifications can significantly affect solubility and absorption characteristics, which are critical for effective drug formulation.
Case Studies
- Antimicrobial Evaluation : A study evaluating the antimicrobial activity of various triazole derivatives found that compounds with similar structural motifs exhibited significant inhibition against Staphylococcus aureus and Candida albicans. The results suggest that this compound could be a candidate for further development as an antimicrobial agent .
- Cancer Cell Line Testing : In vitro studies on breast cancer cell lines demonstrated that certain triazole derivatives caused a reduction in cell viability and induced apoptosis. Similar investigations into this compound could provide insights into its potential as an anticancer drug .
Mechanism of Action
The mechanism of action of 3-(benzylsulfanyl)-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various biochemical pathways. For example, it has been shown to inhibit p38 kinase, a key player in inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The [1,2,4]triazolo[4,3-a]pyrazin-8-one scaffold is highly versatile, with substitutions at positions 3 and 7 modulating physicochemical and biological properties. Below is a comparative analysis of structurally related derivatives:
Substituent Effects on Pharmacological Activity
- Electron-Donating Groups (e.g., 3-Methoxyphenyl): The methoxy group in the target compound enhances lipophilicity and may improve membrane permeability compared to unsubstituted phenyl groups.
- Electron-Withdrawing Groups (e.g., Fluorophenyl): Fluorine substituents (as in 7-(3-fluorophenyl)- and 7-(3,4-difluorophenyl)- derivatives) increase metabolic stability and binding affinity to targets like kinases or proteases due to their electronegativity and small size .
- Sulfur-Containing Groups (e.g., Benzylsulfanyl): The benzylsulfanyl moiety in the target compound may contribute to redox modulation or metal chelation, traits associated with cytotoxic and antioxidant activities .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s molecular weight is expected to exceed 350 g/mol (based on analogs), which may limit bioavailability. Derivatives with polar groups (e.g., propanoic acid in ) exhibit improved aqueous solubility but reduced cell permeability .
- Spectral Signatures: All [1,2,4]triazolo[4,3-a]pyrazin-8-ones share characteristic ¹H NMR signals for H-5 and H-6 protons, enabling rapid structural validation .
Therapeutic Potential
- Target Compound vs. Sitagliptin: While Sitagliptin is a clinically validated DPP-4 inhibitor, the target compound’s 3-methoxyphenyl and benzylsulfanyl groups suggest divergent mechanisms, possibly targeting oxidative stress pathways or ion channels .
- Fluorinated Derivatives: Compounds like 7-(3,4-difluorophenyl)-... () may exhibit enhanced blood-brain barrier penetration, making them candidates for neuroprotective applications .
Biological Activity
3-(benzylsulfanyl)-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one (CAS Number: 1242855-06-6) is a novel compound belonging to the triazolo[4,3-a]pyrazine family. This compound has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. The structure of this compound includes a benzylsulfanyl group and a methoxyphenyl moiety, which are significant for its biological interactions.
Chemical Structure
The molecular formula of the compound is C19H16N4O2S. The presence of sulfur and nitrogen heterocycles in its structure contributes to its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. In vitro evaluations using the microbroth dilution method revealed that compounds in this class exhibit moderate to good antibacterial activities against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Specifically, derivatives similar to this compound have shown promising results:
- MIC Values : Some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 μg/mL against Staphylococcus aureus and 16 μg/mL against E. coli, comparable to standard antibiotics like ampicillin .
Anticancer Activity
The anticancer potential of triazolo[4,3-a]pyrazine derivatives has also been explored. A study conducted by the National Cancer Institute evaluated various compounds against a panel of 60 cancer cell lines. The findings indicated that certain derivatives demonstrated significant antitumor activity across multiple cancer types:
- Cell Lines Tested : The study included leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.
- Activity Assessment : Compounds were assessed using the sulforhodamine B assay to determine their cytotoxic effects on cancer cells. Notably, modifications in substituents at specific positions enhanced antitumor efficacy .
Structure-Activity Relationship (SAR)
The biological activity of triazolo[4,3-a]pyrazine derivatives can be influenced by their structural components:
- Substituents : The presence of electron-donating groups on the aromatic rings has been associated with increased antibacterial activity. For example, compounds with long alkyl chains or specific phenolic substitutions showed improved cell permeability and enhanced activity .
- Hydrogen Bonding : It is hypothesized that the indole moiety in some derivatives forms hydrogen bonds with key amino acid residues in bacterial receptors, contributing to their antibacterial properties .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for 3-(benzylsulfanyl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one?
Q. What solubility characteristics influence formulation in early-stage studies?
The compound is freely soluble in DMF and DMSO but poorly soluble in water or ethanol. Formulation strategies include:
- Use of co-solvents (e.g., PEG-400, β-cyclodextrin) for in vivo studies .
- Structural modifications (e.g., amino or methoxy groups) to enhance aqueous solubility .
Advanced Research Questions
Q. How do electronic effects of substituents impact cyclization efficiency?
Electron-withdrawing groups (e.g., trifluoromethyl) on the benzylsulfanyl moiety reduce cyclization yields due to steric hindrance. Conversely, electron-donating groups (e.g., methoxy) improve reaction efficiency by stabilizing intermediates. Contradictions arise when using bulky aryl acids, requiring optimization of solvent polarity (e.g., sulfolane) and temperature (150°C) .
Q. What strategies optimize adenosine A2A_{2A}2A receptor selectivity in derivatives?
- Amino Substituents: 8-Amino derivatives (e.g., 8-amino-6-(piperazinylphenyl)-triazolo-pyrazinone) show enhanced A affinity (IC < 50 nM) by forming hydrogen bonds with receptor residues .
- Heterocyclic Modifications: Fusing morpholine or piperidine rings reduces off-target binding to A receptors . Table 2: Selectivity Profile of Key Derivatives
| Derivative | A IC (nM) | A IC (nM) | Selectivity Ratio |
|---|---|---|---|
| Compound 21 | 18 | 520 | 28.9 |
| Compound 73 | 25 | >1000 | >40 |
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- Prodrug Design: Phosphate prodrugs (e.g., MSX-3) improve water solubility and bioavailability, enabling effective conversion to active metabolites in vivo .
- Pharmacokinetic Optimization: Adjusting logP values (2.5–4.0) via substituent tuning balances membrane permeability and metabolic stability .
Q. What computational models predict binding affinity to adenosine receptors?
- Docking Studies: Molecular docking using AutoDock Vina identifies key interactions (e.g., π-π stacking with Phe168 in A receptors) .
- QSAR Models: Quantitative structure-activity relationship (QSAR) analysis correlates substituent electronegativity with receptor selectivity (R = 0.82) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
